Levcromakalim - 94535-50-9

Levcromakalim

Catalog Number: EVT-273311
CAS Number: 94535-50-9
Molecular Formula: C16H18N2O3
Molecular Weight: 286.33 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Levcromakalim is a 1-benzopyran.
A potassium-channel opening vasodilator that has been investigated in the management of hypertension. It has also been tried in patients with asthma. (Martindale, The Extra Pharmacopoeia, 30th ed, p352)
Overview

Levcromakalim is a novel compound classified as an adenosine triphosphate-sensitive potassium channel opener. It is primarily recognized for its role in inducing vasodilation and lowering intraocular pressure. Levcromakalim is derived from the parent compound cromakalim, with modifications that enhance its pharmacological profile. This compound has garnered attention for its therapeutic potential in managing conditions such as hypertension and glaucoma.

Source and Classification

Levcromakalim is synthesized from cromakalim, which was initially developed for its antihypertensive properties. As an ATP-sensitive potassium channel opener, it functions by hyperpolarizing vascular smooth muscle cells, leading to relaxation and subsequent vasodilation. The compound is classified under potassium channel activators, specifically targeting the KATP channels that play a critical role in various physiological processes, including the regulation of vascular tone and insulin secretion.

Synthesis Analysis

The synthesis of levcromakalim involves several chemical transformations. A notable method includes the reaction of diethyl 2-bromo-2-methylmalonate with 4-nitro-2-aminophenol in the presence of potassium fluoride and dimethylformamide. This reaction leads to the formation of various intermediates that are subsequently purified through techniques such as column chromatography and recrystallization. The final product can be characterized using spectroscopic techniques including nuclear magnetic resonance and mass spectrometry to confirm its structure and purity .

Molecular Structure Analysis

Levcromakalim's molecular structure can be described by its chemical formula, which includes several functional groups essential for its biological activity. The compound's structural features are crucial for its interaction with potassium channels. For instance, X-ray crystallography has shown specific bond angles and configurations that suggest optimal alignment for channel binding . The molecular weight of levcromakalim is approximately 329.4 g/mol, and it possesses a complex arrangement of atoms that contribute to its pharmacological properties.

Chemical Reactions Analysis

Levcromakalim undergoes various chemical reactions that are essential for its activation and function. Upon administration, it is converted into its active form through enzymatic processes involving alkaline phosphatase present in ocular tissues. This conversion enhances its efficacy as an ocular hypotensive agent . In vitro studies have demonstrated that levcromakalim can induce a voltage-independent potassium current, showcasing its ability to modulate ion channel activity effectively .

Mechanism of Action

The primary mechanism of action of levcromakalim involves the opening of ATP-sensitive potassium channels located in vascular smooth muscle cells. By facilitating the efflux of potassium ions, levcromakalim causes hyperpolarization of the cell membrane, leading to relaxation of the smooth muscle and subsequent vasodilation. This process is critical for reducing blood pressure and lowering intraocular pressure in therapeutic applications . Studies have indicated that levcromakalim's effects are mediated through specific receptor interactions, which can be inhibited by glibenclamide, a known KATP channel blocker .

Physical and Chemical Properties Analysis

Levcromakalim exhibits several physical and chemical properties that influence its therapeutic use:

  • Appearance: Typically presented as a white to off-white powder.
  • Solubility: Soluble in organic solvents such as dimethyl sulfoxide but has limited solubility in water.
  • Stability: Stability under physiological conditions has been confirmed, making it suitable for clinical applications.
  • Melting Point: The melting point ranges around 170-172 °C, indicating thermal stability .

Analytical methods such as high-performance liquid chromatography have been employed to assess the purity and stability of levcromakalim formulations.

Applications

Levcromakalim has significant scientific applications primarily in the fields of cardiology and ophthalmology:

  • Hypertension Management: Due to its vasodilatory effects, levcromakalim is explored as a treatment option for hypertension.
  • Ocular Hypertension: Its ability to lower intraocular pressure makes it a candidate for treating glaucoma. Clinical studies have shown sustained reductions in intraocular pressure following topical administration .
  • Research Tool: Levcromakalim serves as a valuable tool in research settings to study potassium channel physiology and pharmacology.
Molecular Mechanisms of Levcromakalim in Potassium Channel Modulation

Activation Dynamics of ATP-Sensitive Potassium (KATP) Channels by Levcromakalim

Levcromakalim is a benzopyran-class KATP channel opener that selectively activates SUR2-containing KATP channels (Kir6.1/SUR2B and Kir6.2/SUR2B). Its binding induces conformational changes in the SUR regulatory subunit, stabilizing the nucleotide-binding domain (NBD) dimerized state. This stabilizes the channel’s open conformation, enhancing K+ efflux and subsequent membrane hyperpolarization [1] [5]. Electrophysiological studies confirm levcromakalim’s EC50 of 0.8 µM for Kir6.1/SUR2B channels, significantly lower than for Kir6.2/SUR1 (>30 µM) or Kir6.2/SUR2A (5.3 µM), highlighting its vascular smooth muscle selectivity [7].

The activation requires Mg2+-bound nucleotides (Mg-ADP/Mg-ATP), which synergize with levcromakalim to promote pore opening. This coupling explains why KATP channels function as metabolic sensors: under low-energy states (elevated ADP/ATP ratio), levcromakalim’s potency amplifies, further hyperpolarizing cells and reducing excitability [3] [5].

Table 1: Selectivity Profile of KATP Channel Openers

CompoundKir6.1/SUR2B EC50 (µM)Kir6.2/SUR1 EC50 (µM)Kir6.2/SUR2A EC50 (µM)
Levcromakalim0.8>305.3
P10750.05>300.2
NN414>300.7>30

Data derived from thallium-flux assays [7].

Stereochemical Specificity and Enantiomeric Activity of Levcromakalim vs. Cromakalim

Levcromakalim is the (−)-(3S,4R) enantiomer of racemic cromakalim, exhibiting 100-fold greater potency due to stereochemical optimization for SUR2 binding. The 3S,4R configuration enables optimal interactions within a hydrophobic pocket of SUR2’s transmembrane domain (TMD), particularly with residues in transmembrane helices TM10, TM11, TM12, and TM17. By contrast, the inactive (+)-(3R,4S) enantiomer shows negligible binding affinity [1] [8].

Structural studies reveal that levcromakalim’s pyran ring oxygen and cyano group form hydrogen bonds with SUR2 residues (e.g., Tyr1257 and Arg1112), while its methylpyrrolidine moiety engages in van der Waals contacts with Ile1004 and Val548. Racemic cromakalim, lacking this stereospecificity, shows reduced efficacy due to competitive inhibition by the inactive enantiomer [3] [8]. This enantioselectivity underpins levcromakalim’s status as a clinical candidate for vascular disorders, though it remains investigational.

Interaction with Sulfonylurea Receptors (SUR1/SUR2) in KATP Channel Complexes

Levcromakalim binds the KATP channel opener site (KCOS) on SUR2 subunits, a pocket located between TMD1 and TMD2 and framed by TM10, TM11, TM12, TM14, and TM17 helices. Cryo-EM structures show levcromakalim’s cyanoguanidine group hydrogen-bonded with Asp1008 and His576, while its benzopyran core inserts into a hydrophobic cleft formed by Ile1004, Phe575, and Val548 [3] [5]. Mutagenesis studies confirm these interactions:

  • H576A/D1008A mutations abolish activation by disrupting hydrogen bonding.
  • I1004L substitution reduces potency by introducing steric clashes [3].

Levcromakalim’s selectivity for SUR2 over SUR1 arises from key residue differences:

  • SUR2 contains Ile1004 and Thr1253, whereas SUR1 has Leu and Met at equivalent positions, reducing ligand accommodation.
  • SUR2B’s C-terminal 42 residues (vs. SUR2A) further enhance levcromakalim sensitivity in vascular tissues [3] [9].

Table 2: Key Residues in SUR2 for Levcromakalim Binding

ResidueLocationInteraction with LevcromakalimFunctional Impact of Mutation
His576TM11Hydrogen bonds with cyanoguanidineNear-complete loss of activation
Asp1008TM12Hydrogen bonds with cyanoguanidineNear-complete loss of activation
Ile1004TM12Hydrophobic packing of benzopyran>50% reduced potency
Thr1253TM17Polar contact with pyridine ringModerate potency reduction

Data from cryo-EM and Rb+ efflux assays [3].

Tissue-Specific Effects and Paradoxical Pain Responses

Despite its vasodilatory actions, levcromakalim exhibits divergent effects in nociception:

  • Central/peripheral administration attenuates pain in rodent models (e.g., neuropathic, bone cancer pain) via spinal/supraspinal KATP activation [1] [8].
  • Systemic administration induces migraine in humans and periorbital hypersensitivity in mice, mediated by meningeal KATP channels (Kir6.1/SUR2B). Dural application of levcromakalim triggers pain behaviors reversible by glibenclamide or sumatriptan, confirming meningeal nociceptor involvement [6] [8].

This paradox arises from tissue-specific SUR2 expression:

  • Vascular smooth muscle dilation (SUR2B) may trigger migraine via meningeal blood flow changes.
  • Neuronal hyperpolarization (spinal neurons) suppresses pain transmission [1] [6].

Properties

CAS Number

94535-50-9

Product Name

Levcromakalim

IUPAC Name

(3S,4R)-3-hydroxy-2,2-dimethyl-4-(2-oxopyrrolidin-1-yl)-3,4-dihydrochromene-6-carbonitrile

Molecular Formula

C16H18N2O3

Molecular Weight

286.33 g/mol

InChI

InChI=1S/C16H18N2O3/c1-16(2)15(20)14(18-7-3-4-13(18)19)11-8-10(9-17)5-6-12(11)21-16/h5-6,8,14-15,20H,3-4,7H2,1-2H3/t14-,15+/m1/s1

InChI Key

TVZCRIROJQEVOT-CABCVRRESA-N

SMILES

CC1(C(C(C2=C(O1)C=CC(=C2)C#N)N3CCCC3=O)O)C

Solubility

Soluble in DMSO

Synonyms

BRL 38226
BRL 38227
BRL-34915
BRL-38226
BRL-38227
BRL38226
BRL38227
Cromakalim
Cromakalim, (3R-cis)-Isomer
Cromakalim, (3R-trans)-Isomer
Cromakalim, (3S-cis)-Isomer
Cromakalim, (3S-trans)-Isomer
Cromakalim, (trans)-Isomer
Lemakalim
Levcromakalim

Canonical SMILES

CC1(C(C(C2=C(O1)C=CC(=C2)C#N)N3CCCC3=O)O)C

Isomeric SMILES

CC1([C@H]([C@@H](C2=C(O1)C=CC(=C2)C#N)N3CCCC3=O)O)C

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.